3-[(E)-2-Butenoyl]-1,3-oxazolidin-2-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-[(E)-but-2-enoyl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-2-3-6(9)8-4-5-11-7(8)10/h2-3H,4-5H2,1H3/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPVETUIPHVXGI-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)N1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)N1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Significance of Chiral Auxiliaries in Enantioselective Organic Synthesis
Enantioselective synthesis refers to a chemical reaction or sequence that preferentially forms one enantiomer or diastereomer over others. This control is critical because different enantiomers of a molecule can exhibit vastly different biological activities. In drug development, for instance, one enantiomer might provide a therapeutic effect while the other could be inactive or even harmful.
A chiral auxiliary is a chemical compound that is temporarily incorporated into a non-chiral starting material to direct a subsequent reaction in a stereoselective manner. sigmaaldrich.com The auxiliary, which is itself enantiomerically pure, creates a chiral environment around the reaction center, influencing the trajectory of incoming reagents and favoring the formation of one stereoisomer. sigmaaldrich.com After the desired transformation, the auxiliary is cleaved from the product and can ideally be recovered for reuse, making the process more efficient. sigmaaldrich.com This strategy is a foundational method for producing enantiomerically pure compounds and is often a preferred approach during the early stages of drug discovery due to its reliability and predictability.
Historical Context and Evolution of Oxazolidinone Based Chiral Auxiliaries
The concept of using temporary chiral groups to control stereochemistry gained significant traction in the latter half of the 20th century. A major breakthrough in the field came in the early 1980s when David A. Evans popularized a class of chiral auxiliaries based on the oxazolidinone scaffold. These auxiliaries, often derived from readily available and relatively inexpensive amino acids, proved to be exceptionally effective and versatile. researchgate.net
The success of Evans' oxazolidinones stems from several key properties. They can be easily acylated to attach a substrate of interest, and the resulting N-acyloxazolidinone adopts a well-defined conformation. The bulky substituent at the C4 position of the oxazolidinone ring (derived from the amino acid, e.g., a benzyl (B1604629) group from phenylalanine or an isopropyl group from valine) effectively blocks one face of the enolate derived from the acyl group. This steric hindrance directs incoming electrophiles to the opposite, less-hindered face, resulting in highly diastereoselective bond formation. williams.edu
Over the past decades, many variations of the original oxazolidinone auxiliaries have been developed, including sulfur-containing analogues like 1,3-oxazolidine-2-thiones and 1,3-thiazolidine-2-thiones, which can offer complementary reactivity and selectivity. researchgate.netscielo.org.mx The high degree of stereocontrol, predictable outcomes, and the mild conditions for attachment and cleavage have solidified oxazolidinones as a "gold standard" in asymmetric synthesis. researchgate.net
An Overview of 3 E 2 Butenoyl 1,3 Oxazolidin 2 One As a Key Substrate in Modern Organic Chemistry
General Synthetic Approaches to the 1,3-Oxazolidin-2-one Ring System
The construction of the 1,3-oxazolidin-2-one ring is a well-established area of organic synthesis, with numerous methods developed over the years. These can be broadly categorized into conventional routes and more modern catalytic approaches.
Conventional Routes for Oxazolidinone Ring Formation
Traditional methods for the synthesis of the 1,3-oxazolidin-2-one ring often involve the reaction of β-amino alcohols with phosgene or its derivatives, such as diethyl carbonate. researchgate.net One common approach is the cyclization of amino alcohols with diethyl carbonate, which serves as a less hazardous alternative to phosgene. researchgate.net Another conventional method involves the reaction of β-amino alanines to form oxazolidin-2-one derivatives. researchgate.net
Microwave-assisted synthesis has also been employed to improve reaction times and yields for the preparation of chiral oxazolidin-2-ones from amino alcohols and diethyl carbonate, with sodium methoxide as a catalyst. nih.gov Furthermore, the Curtius rearrangement of β-hydroxy acyl azides provides a pathway to 4,5-disubstituted oxazolidin-2-ones. This method involves the thermal decomposition of an acyl azide intermediate, followed by intramolecular cyclization of the resulting isocyanate. nih.gov
Catalytic Methods for Efficient Oxazolidinone Synthesis
In recent years, catalytic methods have gained prominence for the synthesis of 1,3-oxazolidin-2-ones and their N-aryl derivatives, offering milder reaction conditions, improved efficiency, and broader substrate scope.
Palladium catalysis is a powerful tool for the formation of C-N bonds, and it has been successfully applied to the N-arylation of 2-oxazolidinones. acs.org This approach typically involves the cross-coupling of 2-oxazolidinone with aryl halides (bromides or chlorides) in the presence of a palladium catalyst, a phosphine ligand, and a base. acs.orgnih.govacs.org The choice of ligand and base is crucial for the success of the reaction and can be tailored to the specific aryl halide used. acs.org For instance, with aryl bromides bearing electron-withdrawing groups, a combination of Pd(OAc)2, dppf, and NaOBu-t in toluene has proven effective. acs.org In contrast, for neutral or slightly electron-rich aryl bromides, a system of Pd2(dba)3, Xantphos, and NaOBu-t is preferred. acs.org
Table 1: Palladium-Catalyzed N-Arylation of 2-Oxazolidinone with Various Aryl Bromides
| Entry | Aryl Bromide | Catalyst System | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | 4-Bromobenzonitrile | Pd(OAc)₂, dppf | NaOBu-t | Toluene | 85 |
| 2 | 4-Bromoacetophenone | Pd(OAc)₂, dppf | NaOBu-t | Toluene | 82 |
| 3 | 4-Bromotoluene | Pd₂(dba)₃, Xantphos | NaOBu-t | Toluene | 90 |
| 4 | 4-Bromoanisole | Pd₂(dba)₃, Xantphos | NaOBu-t | Toluene | 88 |
Data compiled from research findings. acs.org
Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, provides a valuable alternative to palladium-based methods. researchgate.net This strategy has been successfully used for the synthesis of N-aryl oxazolidinones. acs.org The reaction typically employs a copper(I) salt, such as CuI, in the presence of a ligand and a base. researchgate.netacs.org The development of effective ligands has been crucial in improving the efficiency and scope of these reactions, allowing them to proceed under milder conditions. acs.org For example, N,N'-bis(pyridin-2-ylmethyl)oxalamide (BPMO) has been identified as a robust ligand for the copper-catalyzed N-arylation of oxazolidinones with aryl iodides at room temperature. acs.org This system exhibits excellent chemoselectivity between aryl iodides and aryl bromides and tolerates a wide range of functional groups. acs.org
Table 2: Copper-Catalyzed N-Arylation of 2-Oxazolidinone with Aryl Iodides using BPMO Ligand
| Entry | Aryl Iodide | Catalyst | Ligand | Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | 4-Iodoanisole | CuI | BPMO | K₂CO₃ | DMSO | rt | 95 |
| 2 | 4-Iodotoluene | CuI | BPMO | K₂CO₃ | DMSO | rt | 92 |
| 3 | 4-Iodobenzonitrile | CuI | BPMO | K₂CO₃ | DMSO | rt | 88 |
| 4 | 1-Iodo-4-nitrobenzene | CuI | BPMO | K₂CO₃ | DMSO | rt | 85 |
Data compiled from research findings. acs.org
A metal-free approach to the synthesis of oxazolidinones involves the use of organoiodine(I/III) catalysis. This methodology enables the enantioselective intermolecular oxyamination of alkenes. organic-chemistry.org In this process, a hypervalent iodine reagent is used to catalyze the reaction between an alkene and a nitrogen source, leading to the formation of the oxazolidinone ring with high enantioselectivity. organic-chemistry.org This method is particularly advantageous as it avoids the use of transition metals.
Chiral organoselenium compounds have emerged as effective catalysts for the enantioselective synthesis of 2-oxazolidinones from alkenes. nih.govresearcher.lifeacs.org This method involves the reaction of N-Boc protected amines with mono- or trans-disubstituted alkenes in the presence of a chiral selenium catalyst and an oxidant. nih.govresearcher.life The inclusion of triisopropylsilyl chloride (TIPSCl) has been found to be critical for the success of the transformation, as it likely sequesters fluoride generated by the oxidant and suppresses side reactions. nih.govresearcher.life This approach allows for the generation of a variety of enantioenriched 2-oxazolidinones in good to high yields and with high enantioselectivities. nih.govresearcher.life
Table 3: Enantioselective Synthesis of 2-Oxazolidinones via Chiral Organoselenium Catalysis
| Entry | Alkene | N-Boc Amine | Yield (%) | ee (%) |
|---|---|---|---|---|
| 1 | Styrene | Boc-NH₂ | 85 | 95 |
| 2 | (E)-β-Methylstyrene | Boc-NH₂ | 78 | 92 |
| 3 | 1-Octene | Boc-NH₂ | 72 | 90 |
Data compiled from research findings. nih.govresearcher.life
Gold(I)-Catalyzed Rearrangements to Oxazolidinones
A mild and efficient method for the synthesis of certain oxazolidinone structures involves the gold(I)-catalyzed rearrangement of propargylic tert-butylcarbamates. This reaction pathway provides access to various 5-methylene-1,3-oxazolidin-2-ones, which can be challenging to obtain through other synthetic routes. The gold(I) catalyst facilitates the intramolecular cyclization, leading to the formation of the five-membered oxazolidinone ring.
Electrochemically Mediated Carboxylative Cyclization Pathways
A modern approach to synthesizing 2-oxazolidinones utilizes an electrochemically mediated carboxylative cyclization of allylic amines with carbon dioxide (CO₂) at ambient pressure. organic-chemistry.orgacs.org This method is notable for its use of CO₂, a readily available and sustainable C1 source, in contrast to traditional methods that may employ more hazardous reagents like phosgene. organic-chemistry.org A key advantage of this electrochemical strategy is the preservation of unsaturated double bonds within the molecular structure, which allows for further functionalization of the product. organic-chemistry.orgacs.org
The reaction is typically carried out in an undivided cell, and optimization studies have identified ammonium iodide (NH₄I) as an effective electrolyte and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a suitable base, achieving high yields. organic-chemistry.org The proposed mechanism involves the anodic oxidation of the iodide ion, which initiates a cascade of reactions leading to the formation of the 2-oxazolidinone ring. organic-chemistry.org This methodology has been successfully applied to a range of allylamines with various aromatic and heteroaryl groups. organic-chemistry.org
Specific Synthesis of this compound
The synthesis of the title compound, this compound, is achieved through the acylation of a 1,3-oxazolidin-2-one with crotonic anhydride. This reaction attaches the (E)-2-butenoyl group to the nitrogen atom of the oxazolidinone ring. A common and effective method for this type of acylation involves the use of 4-dimethylaminopyridine (DMAP) as an acyl transfer catalyst. This approach is milder than traditional methods that require deprotonation of the oxazolidinone with a strong base like n-butyllithium at low temperatures before adding an acyl chloride. In the DMAP-catalyzed procedure, the oxazolidinone reacts with crotonic anhydride in the presence of a catalytic amount of DMAP to yield the desired N-acylated product.
Preparation of Substituted and Functionalized this compound Derivatives
An efficient strategy for preparing optically active 4,5-disubstituted oxazolidin-2-one scaffolds combines an asymmetric aldol (B89426) reaction with a modified Curtius rearrangement. This approach allows for the creation of two vicinal stereogenic centers with high control over the stereochemistry.
The process begins with an asymmetric aldol addition to a chiral auxiliary-bearing substrate, which establishes the initial stereocenters. The resulting β-hydroxy carbonyl compound is then subjected to a modified Curtius protocol. In this key step, treatment with an azide transfer reagent, such as trimethylsilyl azide, converts the carbonyl group into an acyl azide intermediate. Subsequent thermal decomposition of the acyl azide leads to a loss of dinitrogen and the formation of an isocyanate through a molecular rearrangement. This is followed by an in situ intramolecular ring closure, where the hydroxyl group attacks the isocyanate, to furnish the desired 4,5-disubstituted oxazolidin-2-one. This tandem reaction sequence provides a direct and efficient route to these valuable chiral building blocks.
To facilitate the purification of chiral products, a class of fluorous oxazolidinone chiral auxiliaries has been developed. collectionscanada.gc.caacs.orgnih.gov These auxiliaries are synthesized from readily available α-amino acids and incorporate a perfluoroalkyl chain as a soluble support. collectionscanada.gc.caacs.orgnih.gov The presence of this "fluorous ponytai" allows for the rapid separation and purification of the reaction products from the crude mixture using fluorous solid-phase extraction (FSPE). collectionscanada.gc.ca
A general and versatile five-step pathway is employed for their synthesis, which can be performed on a multigram scale. acs.orgnih.gov A key feature of this synthetic route is the efficient generation of a suitably active perfluoroalkyllithium species, which is crucial for attaching the fluorous chain. acs.orgnih.gov These fluorous auxiliaries have been successfully used in various asymmetric reactions, demonstrating that their stereoselectivity is comparable to that of standard, non-fluorous Evans-type auxiliaries. collectionscanada.gc.ca
Cycloaddition Reactions Leveraging the α,β-Unsaturated Carbonyl Moiety
The electron-deficient double bond in this compound makes it an excellent dienophile and dipolarophile for various cycloaddition reactions. The attached oxazolidinone chiral auxiliary plays a crucial role in directing the stereochemical course of these reactions, facilitating high levels of diastereoselectivity.
Chiral α,β-unsaturated N-acyloxazolidinones, such as this compound, are recognized as highly reactive and diastereoselective dienophiles in Lewis acid-promoted Diels-Alder reactions. researchgate.net The reaction involves the combination of a conjugated diene with the dienophile to form a six-membered ring. masterorganicchemistry.com The stereochemistry of the resulting cycloadduct is predictable, as the substituents on the dienophile retain their relative configuration in the product. masterorganicchemistry.com
The presence of the chiral auxiliary on the dienophile allows for facial differentiation, leading to the preferential formation of one diastereomer over the other. Lewis acids are often employed to enhance the reactivity and selectivity of the reaction. researchgate.netnih.gov The Lewis acid coordinates to the carbonyl oxygen atoms of the N-acyloxazolidinone, locking the conformation of the dienophile and increasing its electrophilicity. This coordination creates a sterically biased environment, forcing the diene to approach from the less hindered face. researchgate.net For instance, in reactions with cyclopentadiene, the use of diethylaluminum chloride (Et₂AlCl) as a Lewis acid has been shown to result in the exclusive formation of the endo-adduct with high diastereoselectivity. nih.gov The stereochemical outcome is consistent with a chelated intermediate where the aluminum is coordinated between the two carbonyl groups, directing the incoming diene to the face opposite the auxiliary's substituent. researchgate.net
| Diene | Lewis Acid | Temperature (°C) | Diastereoselectivity (endo:exo) | Reference |
| Cyclopentadiene | Et₂AlCl | -78 | >99:1 | nih.gov |
| Isoprene | Dialkylaluminum chlorides | -100 | High | researchgate.net |
| Piperylene | Dialkylaluminum chlorides | -100 | High | researchgate.net |
The carbon-carbon double bond of this compound also functions as an effective dipolarophile in 1,3-dipolar cycloadditions. mdpi.com This type of reaction is a powerful method for constructing five-membered heterocyclic rings. mdpi.comnih.gov A common application is the reaction with nitrones, which act as 1,3-dipoles, to yield isoxazolidine rings. wikipedia.orgqu.edu.sa
The cycloaddition is a concerted, pericyclic process where the regioselectivity is governed by the frontier molecular orbitals of the nitrone and the dipolarophile. wikipedia.org Since the α,β-unsaturated carbonyl moiety makes the double bond electron-poor, the reaction is typically controlled by the interaction between the highest occupied molecular orbital (HOMO) of the nitrone and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile, favoring the formation of 4-substituted isoxazolidines. wikipedia.org The reaction is stereospecific, meaning the stereochemistry of the alkene is preserved in the product, and often exhibits high stereoselectivity due to the influence of the chiral auxiliary. mdpi.comresearchgate.net
The synthesis of isoxazolidine derivatives via the 1,3-dipolar cycloaddition of nitrones to this compound provides a route to enantiomerically enriched five-membered heterocycles. nih.govmdpi.com The oxazolidinone auxiliary effectively controls the facial selectivity of the cycloaddition, leading to the formation of highly substituted isoxazolidines with controlled stereochemistry. researchgate.net The resulting isoxazolidine products are valuable intermediates in organic synthesis, as the N-O bond can be readily cleaved under reductive conditions to afford 1,3-aminoalcohols, which are important structural motifs in many biologically active molecules. nih.gov The stereochemical control exerted by the chiral auxiliary is a key advantage, allowing for the asymmetric synthesis of these valuable building blocks. researchgate.net
1,3-Dipolar Cycloadditions with Nitrones and Other Dipoles
Conjugate Addition Reactions (Michael Additions)
The electrophilic β-carbon of the α,β-unsaturated system in this compound is susceptible to nucleophilic attack in what is known as a conjugate or Michael addition. This reaction is fundamental for the formation of carbon-carbon and carbon-heteroatom bonds in an asymmetric fashion, again guided by the chiral auxiliary.
The Michael addition of silyl enol ethers, such as 2-(trimethylsilyloxy)furan, to chiral N-enoyl oxazolidinones is a well-established method for asymmetric carbon-carbon bond formation. researchgate.net The reaction is typically promoted by a Lewis acid, which activates the Michael acceptor, enhances its electrophilicity, and organizes the transition state to maximize stereocontrol. researchgate.netnih.gov The addition of 2-(trimethylsilyloxy)furan to this compound proceeds stereoselectively to yield 4-substituted butenolides after workup. researchgate.net
Scandium trifluoromethanesulfonate (Scandium Triflate or Sc(OTf)₃) is a highly effective and water-stable Lewis acid catalyst used in a variety of organic transformations, including Michael additions. wikipedia.orgmdpi.com In the context of the Michael addition of 2-(trimethylsilyloxy)furan to this compound, Sc(OTf)₃ has been investigated for its catalytic activity. researchgate.net When complexed with chiral ligands, such as 3,3′-bis(diethylaminomethyl)-1,1′-bi-2-naphthol, the resulting scandium complex can catalyze the reaction to provide the desired Michael adduct. researchgate.net Research has shown that a 1:1 complex formed in situ from Sc(OTf)₃ and a chiral ligand demonstrated excellent anti-selectivity and moderate enantioselectivity in this specific transformation. researchgate.net
| Lewis Acid / Ligand | Selectivity | Outcome | Reference |
| Sc(OTf)₃ / 3,3′-bis(diethylaminomethyl)-1,1′-bi-2-naphthol | Diastereoselectivity | Excellent anti-selectivity | researchgate.net |
| Sc(OTf)₃ / 3,3′-bis(diethylaminomethyl)-1,1′-bi-2-naphthol | Enantioselectivity | Moderate | researchgate.net |
Lewis Acid-Promoted Asymmetric Michael Additions to 2-(Trimethylsilyloxy)furans
Copper(II)-Bis(oxazolines) Complex Catalysis
Chiral bis(oxazoline) (BOX) ligands, in combination with copper(II) salts, form potent Lewis acid catalysts for a wide array of asymmetric transformations. mdpi.comnih.gov These C2-symmetric complexes are particularly effective in catalyzing enantioselective conjugate addition reactions. The catalyst, typically a distorted square planar or square pyramidal complex, coordinates to the N-acyl oxazolidinone substrate. nih.gov This bidentate chelation, involving both carbonyl oxygens of the this compound, rigidly holds the substrate in a specific conformation, exposing one prochiral face of the β-carbon to nucleophilic attack.
The effectiveness of these catalysts has been demonstrated in various Michael additions. The general mechanism involves the activation of the enoyl oxazolidinone by the [Cu(BOX)]²⁺ complex, enhancing its electrophilicity and facilitating the addition of a nucleophile. The stereochemical outcome is dictated by the specific chirality of the BOX ligand used. For instance, complexes derived from (S,S)-t-Bu-BOX ligands consistently provide a specific sense of asymmetric induction across different reaction types. nih.gov
| Ligand Type | Metal | Reaction Type | Key Feature |
| Bis(oxazoline) (BOX) | Cu(II) | Michael Addition | Bidentate chelation to the N-acyl group controls facial selectivity. nih.gov |
| Phenyl-Bis(oxazoline) (PhBox) | Cu(II) | Kinetic Resolution | Efficient homogeneous catalysis for resolving racemic mixtures. mdpi.com |
| Aza-Bis(oxazoline) | Cu(II) | Asymmetric Benzoylation | Effective for kinetic resolution of racemic diols and α-hydroxy carbonyls. wordpress.com |
Ytterbium Triflate Catalysis in Michael Additions
Lanthanide triflates, particularly ytterbium triflate (Yb(OTf)₃), have emerged as highly effective, water-tolerant Lewis acids in carbon-carbon bond-forming reactions. researchgate.net Their utility extends to Michael additions involving α,β-unsaturated systems like this compound. Yb(OTf)₃ catalyzes the addition of various nucleophiles, such as α-nitroesters, to enones with high efficiency. researchgate.net
In a typical reaction, Yb(OTf)₃ coordinates to the carbonyl oxygen of the Michael acceptor, increasing its electrophilicity and facilitating the 1,4-addition. A key advantage of this catalyst is its stability and activity in aqueous media, which is often considered a green solvent. researchgate.net The combination of Yb(OTf)₃ with chlorotrimethylsilane (TMSCl) has been shown to dramatically accelerate certain reactions, such as the imino ene reaction, by enhancing the Lewis acidity of the system. organic-chemistry.org This synergistic effect suggests potential for enhancing Michael additions to N-enoyl oxazolidinones as well.
| Catalyst | Co-catalyst/Additive | Reaction Type | Substrate Example | Yield |
| Yb(OTf)₃ | None | Imino Ene Reaction | N-tosyl aldimine + α-methylstyrene | 58% |
| Yb(OTf)₃ | TMSCl (cat.) | Imino Ene Reaction | N-tosyl aldimine + α-methylstyrene | 90% |
Data adapted from a study on the imino ene reaction, demonstrating the catalytic enhancement. organic-chemistry.org
Conjugate Additions of Organometallic Reagents, including Lithium and Magnesium Cuprates
The conjugate addition of organometallic reagents to α,β-unsaturated carbonyl compounds is a fundamental method for C-C bond formation. libretexts.org For substrates like this compound, organocuprates are the reagents of choice for achieving exclusive 1,4-addition, effectively suppressing the competing 1,2-addition to the carbonyl group. libretexts.orgharvard.edu
Lithium dialkylcuprates (R₂CuLi), known as Gilman reagents, and magnesium-based cuprates readily add to the β-position of the enoyl system. libretexts.orgbeilstein-journals.org The reaction proceeds through the formation of a copper-enolate intermediate, which is then protonated during workup to yield the β-substituted product. The use of chiral N-enoyl oxazolidinones in these reactions allows for high levels of diastereoselectivity, controlled by the resident chirality of the auxiliary. researchgate.net Copper-catalyzed additions of more common organometallic reagents, such as Grignard reagents (RMgX), are also highly effective and synthetically valuable. nih.gov The presence of a catalytic amount of a copper salt, like CuCl or CuBr·SMe₂, is sufficient to promote the 1,4-addition pathway over the 1,2-addition typical of Grignard reagents alone. nih.gov
| Reagent Type | Addition Type | Selectivity Feature |
| Organolithium/Grignard | 1,2-Addition (typically) | Adds directly to the carbonyl carbon. libretexts.org |
| Lithium Dialkylcuprate (Gilman) | 1,4-Conjugate Addition | Highly selective for addition to the β-carbon. harvard.edubeilstein-journals.org |
| Grignard + Cu(I) salt (cat.) | 1,4-Conjugate Addition | Catalytic copper diverts reactivity from 1,2- to 1,4-addition. nih.gov |
Investigations of Doubly Diastereoselective Conjugate Additions
Doubly diastereoselective reactions occur when a chiral substrate reacts with a chiral reagent or in the presence of a chiral catalyst, leading to a product with two or more new stereocenters. In the context of this compound, which is itself chiral, its reaction with a chiral nucleophile provides a classic example of substrate-controlled double diastereoselection. beilstein-journals.orgnih.gov
The stereochemical outcome is determined by the "match" or "mismatch" between the facial bias of the chiral oxazolidinone auxiliary and the preferred trajectory of the incoming chiral nucleophile. For instance, the Michael addition of a chiral nickel(II) complex of a glycine Schiff base to 3-(trans-enoyl)oxazolidin-2-ones demonstrated that the facial diastereoselectivity is influenced by both steric and electronic factors of the enoyl substituent. nih.gov In such reactions, the inherent chirality of the oxazolidinone blocks one face, while the chiral nucleophile has its own facial preference, resulting in one of the four possible diastereomeric transition states being significantly lower in energy. This leads to the formation of a single diastereomer in high purity. beilstein-journals.orgnih.gov
Aldol Reactions and Related Carbonyl Condensations
Diastereoselective Aldol Reactions with Aldehyde Substrates
The N-acyl oxazolidinone moiety is a powerful tool for controlling stereochemistry in aldol reactions. harvard.edu The reaction of the boron enolate derived from this compound (after conversion to the corresponding propionyl derivative) with an aldehyde substrate proceeds through a highly ordered, chair-like six-membered transition state, as proposed by Zimmerman and Traxler. harvard.edu
The geometry of the enolate is crucial for the stereochemical outcome. The use of dicyclohexylboron chloride (c-Hex₂BCl) and triethylamine typically generates the (E)-enolate, which subsequently reacts with an aldehyde to yield the anti-aldol adduct. Conversely, using dibutylboron triflate ((n-Bu)₂BOTf) and diisopropylethylamine leads to the formation of the (Z)-enolate, which provides the syn-aldol adduct with high diastereoselectivity. harvard.edu The chiral auxiliary on the oxazolidinone then directs the aldehyde to attack from a specific face of the enolate, ensuring high facial selectivity and leading to a single enantiomer of the syn or anti product. msu.edugithub.io
| Enolizing Agent | Base | Enolate Geometry | Aldol Product |
| (n-Bu)₂BOTf | i-Pr₂NEt | Z (>97%) | syn (>99%) |
| (c-Hex)₂BCl | Et₃N | E (>99%) | anti (>97%) |
Data for N-propionyl oxazolidinone, demonstrating the principle of enolate geometry control. harvard.edu
Radical Reactions and Oxidative Transformations
The this compound molecule possesses sites susceptible to both radical reactions and oxidative transformations. The electron-deficient carbon-carbon double bond can participate in radical conjugate additions. These reactions are typically initiated by a radical source, such as the thermal decomposition of AIBN, which generates a tin or silicon radical from a corresponding hydride. uchicago.edu This radical then adds to the β-position of the butenoyl moiety, followed by trapping of the resulting α-acyl radical.
The oxazolidinone ring and the attached butenoyl group can also undergo oxidative transformations. While direct oxidation of the N-enoyl system is less common, related structures show susceptibility to oxidation. For example, the OH radical-initiated oxidation of 3-butenoic acid, a structural analogue, proceeds rapidly. nih.gov Furthermore, oxidative cyclization of phenolic oxazolines has been shown to produce azaspirocyclic structures, indicating the potential for complex transformations of the oxazoline (B21484) moiety under oxidative conditions. nih.gov The sulfur atom in α-thio-substituted oxazolidinones can be diastereoselectively oxidized, suggesting that introduction of heteroatoms can provide a handle for controlled oxidative modifications. lookchem.com
Stereoselective Radical Alkylation Reactions of Titanium Enolates derived from N-Acyl Oxazolidinones
A significant advancement in carbon-carbon bond formation is the stereoselective alkylation of titanium(IV) enolates derived from chiral N-acyl oxazolidinones. researchgate.net This method provides an effective route to introduce secondary or tertiary alkyl groups at the α-position of the carbonyl, a transformation that is challenging using traditional SN2-type alkylations. researchgate.netacs.org The reaction proceeds through a radical-mediated pathway, initiated by the interaction of the titanium enolate with a radical precursor, such as a tert-butyl perester. researchgate.net
The generally accepted mechanism involves a single-electron transfer (SET) from the biradical form of the titanium enolate to the radical precursor. researchgate.netacs.org This SET process leads to the formation of a Ti(IV) radical cation and triggers the cleavage of the precursor to generate an alkyl radical. researchgate.net This radical then combines with the enolate to form the new C-C bond. The high diastereoselectivity observed in these reactions is attributed to the rigid chelated structure of the Z-titanium enolate, where the chiral oxazolidinone auxiliary effectively shields one face of the enolate, directing the approach of the incoming alkyl radical to the less sterically hindered face. ub.edu Theoretical calculations have supported this model, accounting for the high levels of stereocontrol. researchgate.net
The scope of this reaction is broad, accommodating various N-acyl oxazolidinones and Cα-branched aliphatic carboxylic acid-derived peresters. researchgate.netacs.org The resulting alkylated products are obtained in moderate to high yields and with excellent diastereoselectivity, often as a single diastereomer. acs.org These adducts can be subsequently transformed into other valuable chiral building blocks. researchgate.net
Table 1: Diastereoselective Radical Alkylation of a Chiral Titanium(IV) Enolate
| Entry | Radical Precursor (Perester) | Alkyl Group (R) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Pivaloyl perester | tert-Butyl | 85 | >97:3 |
| 2 | Adamantane-1-carbonyl perester | 1-Adamantyl | 90 | >97:3 |
| 3 | Cyclohexanecarbonyl perester | Cyclohexyl | 75 | >97:3 |
| 4 | Isobutyryl perester | iso-Propyl | 60 | >97:3 |
Anaerobic Oxidation of N-(β,γ-Unsaturated Acyl)-1,3-oxazolidin-2-ones with TEMPO
A distinct mode of reactivity is observed in the anaerobic oxidation of N-(β,γ-unsaturated acyl)-1,3-oxazolidin-2-ones, such as this compound, using (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO). nih.gov This transformation, catalyzed by a copper(II) acetate (B1210297)/4,7-dimethyl-1,10-phenanthroline system, achieves the selective introduction of an aminoxy group at the γ-position of the acyl chain. nih.gov
The reaction proceeds under mild, anaerobic conditions and exhibits high chemo- and regioselectivity. nih.gov Unlike other oxidation methods, this protocol exclusively yields the γ-OTMP derivative, avoiding oxidation at the α-position or other competing side reactions. nih.gov The proposed mechanism involves the formation of a copper(II) enolate. A working hypothesis suggests that the biradical form of this copper(II) enolate reacts with TEMPO. The resulting copper(I) complex is then re-oxidized by a second molecule of TEMPO to regenerate the active catalyst. nih.gov
Table 2: Copper-Catalyzed Anaerobic Oxidation of N-(β,γ-Unsaturated Acyl)-1,3-oxazolidin-2-ones with TEMPO nih.gov
| Entry | Substrate (R group on γ-carbon) | Product | Yield (%) |
| 1 | H | γ-OTMP adduct | 88 |
| 2 | CH₃ | γ-OTMP adduct | 92 |
| 3 | Ph | γ-OTMP adduct | 85 |
| 4 | CH=CH₂ (diene substrate) | ε-OTMP adduct | 84 |
Mechanistic Insights and Stereochemical Control in Reactions of 3 E 2 Butenoyl 1,3 Oxazolidin 2 One
Elucidation of Enolate Geometries and Their Influence on Stereochemical Induction
Preferential Formation of (Z)-Enolates in Stereoselective Processes
In reactions involving N-acyl oxazolidinones, including 3-[(E)-2-butenoyl]-1,3-oxazolidin-2-one, the deprotonation step with a suitable base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide, consistently and preferentially leads to the formation of the (Z)-enolate. williams.eduyoutube.combham.ac.uk This selectivity is attributed to a combination of steric and stereoelectronic factors. The bulky substituent at the 4-position of the oxazolidinone ring directs the base to abstract the α-proton from the less hindered face. acs.org The resulting enolate adopts a conformation that minimizes allylic strain, leading to the thermodynamically more stable (Z)-geometry. williams.edu This rigid, chelated (Z)-enolate structure is key to achieving high levels of stereoselectivity in subsequent alkylation and aldol (B89426) reactions. williams.eduyoutube.com
Comprehensive Analysis of Chiral Auxiliary-Induced Diastereoselectivity and Enantioselectivity
The chiral oxazolidinone auxiliary, once attached to the butenoyl fragment, exerts profound control over the stereochemical course of reactions. This control is a direct consequence of the auxiliary's ability to create a chiral environment around the reacting center, favoring one diastereomeric transition state over the other.
Role of Diastereofacial Selectivities and Steric Shielding by the 4-Substituent
The substituent at the 4-position of the oxazolidinone ring is the primary director of stereoselectivity. This group, typically an isopropyl or benzyl (B1604629) group, effectively shields one face of the planar (Z)-enolate. williams.eduacs.org Consequently, an incoming electrophile is directed to approach from the less sterically encumbered face, leading to a highly diastereoselective transformation. williams.eduresearchgate.net This principle of diastereofacial selectivity is a fundamental concept in asymmetric synthesis and is exceptionally well-demonstrated by the reactions of N-acyl oxazolidinones. The predictable nature of this steric shielding allows for the reliable synthesis of a specific enantiomer of the desired product. williams.edu
Conformational Analysis of N-Enoyl Oxazolidinones: Anti-s-cis, Syn-s-cis, and Anti-s-trans Conformations
The conformational arrangement of the N-enoyl oxazolidinone system also plays a significant role in determining the stereochemical outcome. Several key conformations, including anti-s-cis, syn-s-cis, and anti-s-trans, describe the relative orientation of the enoyl group and the oxazolidinone ring. Computational studies and experimental evidence suggest that a chelated transition state, where the metal counterion of the enolate coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring, is often favored. acs.orgacs.org This chelation locks the molecule into a rigid conformation, further enhancing the facial bias established by the 4-substituent. The relative energies of these different conformations and their corresponding transition states ultimately dictate the preferred reaction pathway and the observed stereoselectivity.
Development of Transition State Models for Chiral Induction
To rationalize the high levels of stereoselectivity observed in reactions of N-acyl oxazolidinones, several transition state models have been proposed. acs.orgacs.orgnih.gov These models, often supported by computational studies, provide a three-dimensional picture of the reacting species at the transition state. acs.orgnih.gov For aldol reactions, the Zimmerman-Traxler model, which invokes a chair-like six-membered ring transition state, is often used to explain the formation of syn or anti products. youtube.com In the context of Evans auxiliaries, these models incorporate the steric influence of the 4-substituent and the chelation of the metal center to accurately predict the observed diastereoselectivity. acs.orgnih.gov The attack of the electrophile from the less hindered face of the rigid, chelated (Z)-enolate is a common feature of these models. acs.org
Ligand-Accelerated Asymmetric Catalysis and the Role of Lewis Acids
The use of Lewis acids can significantly enhance both the rate and the stereoselectivity of reactions involving N-enoyl oxazolidinones. This phenomenon, known as ligand-accelerated catalysis, is a powerful tool in asymmetric synthesis.
Lewis acids, such as titanium tetrachloride (TiCl₄), scandium triflate (Sc(OTf)₃), or zinc triflate (Zn(OTf)₂), can coordinate to the carbonyl oxygen of the oxazolidinone ring. researchgate.netpitt.eduresearchgate.net This coordination has several beneficial effects. Firstly, it increases the electrophilicity of the enone system, making it more susceptible to nucleophilic attack. nih.gov Secondly, it can enforce a more rigid and organized transition state, leading to higher levels of stereocontrol. acs.orgnih.gov In some cases, the Lewis acid can also facilitate the formation of the desired enolate. pitt.edu
The concept of ligand-accelerated catalysis (LAC) is particularly relevant here. chinesechemsoc.org In this paradigm, the coordination of a chiral ligand to a metal center results in a catalytic complex that is significantly more reactive and selective than the unligated metal salt. chinesechemsoc.org While the oxazolidinone itself acts as a chiral auxiliary, the principles of LAC can be applied by using substoichiometric amounts of a Lewis acid to promote the reaction, with the chiral information being transferred from the covalently bound auxiliary. This approach offers the potential for more efficient and atom-economical asymmetric transformations.
| Reaction Type | Lewis Acid | Role of Lewis Acid | Reference |
| Michael Addition | Sc(OTf)₃ | Catalyst, enhances stereoselectivity | researchgate.net |
| Aldol Reaction | TiCl₄ | Promotes reaction, influences stereoselectivity | acs.orgnih.gov |
| Michael Addition | Cu(OTf)₂-bis(oxazoline) | Catalyst, excellent enantioselectivity | researchgate.net |
| Alkylation | TiCl₄ | Enolate generation and electrophile activation | nih.gov |
| Radical Annulation | Sc(OTf)₃, Yb(OTf)₃ | Promotes atom-transfer addition | researchgate.net |
Impact of Chiral Ligands (e.g., BINOL, Bis(oxazolines), PyBOX) on Stereocontrol
In the realm of asymmetric synthesis, the stereochemical outcome of a reaction involving a prochiral substrate like this compound is profoundly influenced by the use of chiral ligands. These ligands coordinate to a metal center, creating a chiral Lewis acid catalyst that orchestrates the approach of reactants, thereby dictating the stereochemistry of the product. Among the most successful and widely employed are C2-symmetric ligands such as bis(oxazolines) (BOX) and their pyridine-containing counterparts, PyBOX. sigmaaldrich.comwou.edu
Bis(oxazoline) ligands are a class of privileged, C2-symmetric chiral ligands that feature two oxazoline (B21484) rings. tcichemicals.com Their effectiveness stems from their straightforward synthesis, often from readily available chiral amino acids, and their ability to form well-defined chelated complexes with a variety of metals. tcichemicals.comchemeurope.com When a BOX ligand coordinates to a metal ion, such as copper(II) or magnesium(II), it forms a rigid chiral environment. nih.gov In reactions with N-enoyl oxazolidinones, this complex coordinates to the substrate, typically through the carbonyl oxygen and the oxazolidinone nitrogen. The substituents on the chiral oxazoline rings (e.g., tert-butyl or phenyl groups) then act as "chiral fences," sterically blocking one of the two enantiotopic faces of the α,β-unsaturated system. tcichemicals.com This selective shielding ensures that the incoming nucleophile or reactant can only approach from the less hindered face, resulting in the formation of one enantiomer in excess.
The choice of metal and the specific structure of the BOX ligand can significantly affect both the yield and the enantioselectivity of the reaction. For instance, bis(oxazoline)–Cu(II) complexes have proven highly effective in the Diels-Alder cycloaddition of N-crotonyl oxazolidinones, yielding products with excellent diastereoselectivity and enantioselectivities up to 94% ee. nih.gov Interestingly, switching the metal to magnesium can lead to a reversal in stereoselectivity, highlighting the subtle interplay between the ligand, metal, and substrate. nih.gov
Table 1: Influence of Chiral Bis(oxazoline) Ligands on Asymmetric Reactions
| Reaction Type | Substrate | Ligand Type | Metal Ion | Achieved Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Diels-Alder | N-crotonyloxazolidinone | Bis(oxazoline) | Cu(II) | 94% | nih.gov |
| Diels-Alder | N-acryloyloxazolidinone | Bis(oxazoline) | Mg(ClO₄)₂ | 68-70% | nih.gov |
| Cyclopropanation | Olefins | Phenyl-BOX | Cu(I)OTf | High | sigmaaldrich.com |
| Mannich Reaction | Imines | Phenyl-BOX | Cu(I) | High | sigmaaldrich.com |
Pyridine (B92270) bis(oxazoline), or PyBOX, ligands are another important class of tridentate chiral ligands that evolved from the BOX scaffold. tcichemicals.comsigmaaldrich.com They consist of a central pyridine ring flanked by two chiral oxazoline units. sigmaaldrich.com This tridentate nature provides a rigid and well-defined coordination geometry around the metal center, which is often a key factor for achieving high levels of stereocontrol. tcichemicals.comsigmaaldrich.com The binding site of PyBOX ligands is large enough to complex a wide range of metals, including lanthanides, making them versatile for various catalytic transformations. sigmaaldrich.com Similar to BOX ligands, the steric and electronic properties of PyBOX ligands can be fine-tuned by modifying the substituents on the oxazoline rings, allowing for optimization of the catalyst for a specific reaction. tcichemicals.com
While BINOL (1,1'-bi-2-naphthol) is another cornerstone of asymmetric catalysis, its application in reactions specifically involving this compound is less commonly documented in comparison to BOX and PyBOX ligands. However, the principles of its action are similar, relying on the formation of a C2-symmetric, sterically defined chiral environment around a metal center to induce enantioselectivity.
Coordination Chemistry of Metal-Auxiliary Complexes in Asymmetric Transformations
The efficacy of asymmetric transformations involving this compound is critically dependent on the coordination chemistry of the metal-auxiliary complex. In these reactions, the N-enoyl oxazolidinone does not merely act as a substrate; its oxazolidinone ring serves as a chiral auxiliary that coordinates to a Lewis acidic metal center, forming a rigid and stereochemically defined complex. nih.govpurdue.edu This coordination is a Lewis acid-base interaction, where the electron-rich heteroatoms of the auxiliary donate electron pairs to the electron-accepting metal ion. wou.edupurdue.edu
Upon complexation, the metal ion typically engages in bidentate chelation with the substrate. X-ray crystal structure analysis of related N-acyl oxazolidinones reveals a planar geometry at the imide nitrogen, which influences the conformational preferences of the molecule. mdpi.com The most relevant coordination mode for stereocontrol in reactions like conjugate additions and cycloadditions involves the metal center binding to the exocyclic (enoyl) carbonyl oxygen and the nitrogen atom of the oxazolidinone ring. This forms a stable five-membered chelate ring.
This chelation has two crucial consequences for stereocontrol:
Conformational Rigidity : The bidentate coordination locks the conformation of the N-enoyl moiety. It forces the α,β-unsaturated system into a planar arrangement, minimizing conformational flexibility. This rigidity is essential for the chiral ligand (e.g., BOX or PyBOX) to exert effective facial discrimination.
Electronic Activation : The coordination of the Lewis acid to the carbonyl oxygen enhances the electrophilicity of the substrate. nih.gov By withdrawing electron density, the metal center makes the β-carbon of the butenoyl group more susceptible to nucleophilic attack. Computational studies have shown that coordination to a Lewis acid lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the α,β-unsaturated system, thereby accelerating the reaction rate. nih.gov
The geometry of the resulting metal-auxiliary complex is a key determinant of the stereochemical outcome. For example, the formation of a square-planar intermediate is often proposed for reactions catalyzed by Cu(II)-BOX complexes. tcichemicals.com In this arrangement, the substrate, the metal, and the bidentate BOX ligand adopt a well-defined spatial orientation. The chiral ligand effectively shields one face of the planar enoyl group, leaving the other exposed for attack. The specific enantiomer produced is thus a direct consequence of the coordination geometry of this transient complex.
Table 2: Coordination Characteristics in Asymmetric Catalysis
| Feature | Description | Significance | Reference |
|---|---|---|---|
| Lewis Acid | Metal ion (e.g., Cu(II), Mg(II), Zn(II)) | Accepts electron pairs, activating the substrate. | wou.edunih.gov |
| Lewis Base (Auxiliary) | This compound | Donates electron pairs from C=O oxygen and N atom. | wou.edunih.gov |
| Coordination Mode | Bidentate (κ²-N,O) chelation | Forms a rigid five-membered ring, locking the substrate's conformation. | nih.gov |
| Complex Geometry | Often square-planar or tetrahedral | Determines the 3D orientation of the substrate and chiral ligand, enabling stereodifferentiation. | tcichemicals.com |
| Electronic Effect | Lowering of LUMO energy | Increases the electrophilicity of the β-carbon, enhancing reactivity. | nih.gov |
Chiral Auxiliary Recovery and Regenerative Protocols
Methodologies for Efficient Auxiliary Cleavage and Target Product Release
The removal of the oxazolidinone auxiliary from the acylated product, such as after a conjugate addition to 3-[(E)-2-Butenoyl]-1,3-oxazolidin-2-one, is a critical step to isolate the desired enantiomerically enriched product. sigmaaldrich.comwikipedia.org A variety of methods have been established to achieve this transformation, yielding different functional groups. santiago-lab.com
Hydrolytic Cleavage to Carboxylic Acids:
One of the most common methods for cleaving N-acyl oxazolidinones is hydrolysis to the corresponding carboxylic acid. While basic hydrolysis with reagents like lithium hydroxide (B78521) (LiOH) is possible, it can sometimes lead to undesired side reactions, including cleavage of the endocyclic carbamate (B1207046) bond of the oxazolidinone ring. williams.eduresearchgate.net
A significant improvement was introduced by Evans and co-workers, who developed a mild and highly selective method using lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide and hydrogen peroxide (H₂O₂). williams.eduacs.org This method selectively cleaves the exocyclic amide bond, affording the carboxylic acid and the intact chiral auxiliary. williams.eduacs.org The reaction is believed to proceed through the formation of a peroxyacid intermediate, which is then reduced to the carboxylic acid during workup. williams.edu
Recent studies have investigated the mechanism of LiOH/H₂O₂ cleavage in detail, noting the evolution of oxygen gas. acs.org This is attributed to the instability of the initially formed peracid, which is reduced by excess hydrogen peroxide. acs.org Understanding this process is crucial for safely scaling up these reactions in industrial settings. acs.org
Reductive Cleavage to Alcohols and Aldehydes:
The N-acyl oxazolidinone can also be reductively cleaved to furnish primary alcohols. Reagents like lithium borohydride (B1222165) (LiBH₄) and sodium borohydride (NaBH₄) are effective for this transformation. santiago-lab.comresearchgate.net This method offers a direct route to chiral alcohols from the acylated auxiliary. In some instances, sodium borohydride has shown advantages in chemoselectivity and in preventing racemization. researchgate.net
For the synthesis of chiral aldehydes, conversion of the N-acyl oxazolidinone to a thioester followed by reduction is a common strategy.
A summary of common cleavage conditions is presented in the table below.
| Reagent(s) | Product Functional Group | Typical Conditions | Reference |
|---|---|---|---|
| LiOH/H₂O₂ | Carboxylic Acid | THF/H₂O, 0 °C to rt | williams.eduacs.org |
| LiBH₄ | Alcohol | Et₂O or THF, 0 °C | santiago-lab.com |
| NaBH₄ | Alcohol | THF/H₂O | researchgate.net |
| LiAlH₄ | Alcohol | THF, 0 °C | acs.org |
| Me₂AlSMe | Thioester | Toluene | |
| LiOBn | Benzyl (B1604629) Ester | THF | researchgate.net |
Strategies for High-Yield Recovery and Sustainable Reutilization of the Oxazolidinone Scaffold
A key advantage of using Evans-type oxazolidinone auxiliaries is the high recovery yield of the intact auxiliary, which can be recycled for future syntheses. sigmaaldrich.comresearchgate.net After the cleavage reaction, the chiral auxiliary is typically separated from the desired product by extraction or chromatography.
For instance, after hydrolytic cleavage with LiOH/H₂O₂, the reaction mixture is usually quenched with a reducing agent like sodium sulfite (B76179) (Na₂SO₃) to destroy excess peroxide. williams.edu The product carboxylic acid can then be extracted into a basic aqueous phase, leaving the neutral oxazolidinone auxiliary in the organic phase. Subsequent purification of the organic layer, often by crystallization or chromatography, allows for the recovery of the auxiliary in high yields, often exceeding 95%. sigmaaldrich.comwilliams.edu
Similarly, after reductive cleavage, standard workup and purification procedures enable the separation and recovery of the chiral auxiliary. The ability to efficiently recycle the auxiliary is a critical factor in the economic and environmental sustainability of large-scale asymmetric syntheses. sigmaaldrich.comsigmaaldrich.com
Comparative Analysis of Recovery Efficiencies Across Diverse Chiral Auxiliary Systems
While Evans-type oxazolidinones are highly efficient in terms of recovery, it is useful to compare them with other classes of chiral auxiliaries.
SAMP/RAMP Hydrazines: These auxiliaries, developed by Enders, are used for the asymmetric alkylation of ketones and aldehydes. thieme-connect.com Cleavage of the resulting hydrazones is often achieved by ozonolysis or acidic hydrolysis. While effective, these conditions can sometimes be harsh and may not always allow for high recovery yields of the auxiliary. uwindsor.ca
Sulfinamides: Chiral sulfinamides, introduced by Ellman, are versatile auxiliaries for the asymmetric synthesis of amines. thieme-connect.com The sulfinyl group can be cleaved under mild acidic conditions. Recovery of the resulting sulfinic acid and its reconversion to the sulfinamide is possible.
Carbohydrate-Derived Auxiliaries: Auxiliaries derived from carbohydrates offer the advantage of being sourced from the "chiral pool." thieme-connect.comnih.gov However, their structural complexity can sometimes make their synthesis and recovery more challenging compared to the simpler oxazolidinone systems. nih.gov
Camphorsultams: Oppolzer's camphorsultam is another effective chiral auxiliary. Cleavage is often performed by hydrolysis or reduction, and the auxiliary can be recovered.
The table below provides a qualitative comparison of recovery efficiencies for different chiral auxiliary systems.
| Chiral Auxiliary System | Typical Recovery Yield | Cleavage Conditions | Advantages | Disadvantages | Reference |
|---|---|---|---|---|---|
| Evans Oxazolidinones | Excellent (>95%) | Mild (LiOH/H₂O₂, LiBH₄) | High recovery, reliable, versatile | - | sigmaaldrich.comwilliams.edu |
| SAMP/RAMP Hydrazines | Good to Excellent | Ozonolysis, acidic hydrolysis | High diastereoselectivity | Harsh cleavage for some substrates | thieme-connect.comuwindsor.ca |
| Ellman's Sulfinamides | Good | Mild acid | Broad scope for amine synthesis | - | thieme-connect.com |
| Carbohydrate-Derived | Variable | Variable | Readily available from chiral pool | Can be complex to synthesize and recover | thieme-connect.comnih.gov |
| Camphorsultams | Good to Excellent | Hydrolysis, reduction | High diastereoselectivity | - | wikipedia.org |
Advanced Synthetic Applications and Future Research Directions
Application in the Total Synthesis of Complex Natural Products and Bioactive Molecules
N-acyl oxazolidinones, serving as reliable chiral auxiliaries, have been instrumental in the stereocontrolled synthesis of numerous biologically active compounds. rsc.orgresearchgate.net The predictable stereochemical outcomes of their reactions, such as alkylations and aldol (B89426) condensations, allow for the precise construction of multiple stereocenters, a common challenge in the synthesis of complex natural products. wikipedia.orgresearchgate.net
The β-lactam ring is a core structural motif in a vast class of antibiotics, including penicillins and cephalosporins. nih.gov The use of chiral N-enoyl oxazolidinones is a recognized strategy for the asymmetric synthesis of β-lactam precursors. sigmaaldrich.com These auxiliaries guide the stereoselective formation of the four-membered ring, ensuring the correct spatial orientation of substituents, which is critical for biological activity. nih.gov For instance, novel series of C-3, C-4, and N-1 substituted azetidin-2-ones (β-lactams) have been prepared as potential inhibitors of human leukocyte elastase, with some analogues incorporating an oxazolidinone moiety directly into the final structure. nih.gov The development of these synthetic routes is driven by the need for new β-lactam antibiotics and potent β-lactamase inhibitors to combat rising antibiotic resistance. nih.gov
Nonproteogenic amino acids, which are not among the 20 common protein-coding amino acids, are key components of many pharmaceuticals and natural products. nih.gov Chiral oxazolidinones are effectively used in the synthesis of these valuable building blocks. sigmaaldrich.com A key strategy involves the asymmetric alkylation of a chiral N-glycinyl oxazolidinone enolate. This method allows for the introduction of various side chains to produce a wide array of enantiomerically pure R-amino acids. wikipedia.org Another approach demonstrates the conversion of (4S,5S)-4-formyl-5-vinyl-2-oxazolidinone into the nonproteinogenic amino acid (2S,3R)-3-amino-2-hydroxydecanoic acid. nih.gov More recently, a novel cysteine-derived oxazolidinone chiral auxiliary has been developed for the synthesis of noncanonical β-hydroxy and D-amino acids, highlighting the ongoing evolution of these methods. digitellinc.com
| Target Compound Class | Chiral Auxiliary Application | Reference |
| β-Lactams | Asymmetric synthesis of precursors | sigmaaldrich.com |
| Nonproteogenic α-Amino Acids | Asymmetric alkylation of N-glycinyl enolates | wikipedia.orgsigmaaldrich.com |
| (2S,3R)-3-amino-2-hydroxydecanoic acid | Stereoselective conversion from an oxazolidinone aldehyde | nih.gov |
The utility of N-acyl oxazolidinones as chiral auxiliaries is further demonstrated in the total synthesis of complex natural products like the Aranorosin antibiotics and Halichomycin. sigmaaldrich.com The intricate stereochemistry of these molecules demands highly selective reactions. The application of oxazolidinone-mediated reactions, such as asymmetric aldol additions and conjugate additions, is crucial for establishing the correct stereocenters in key fragments of these natural products. This approach underscores the reliability of these auxiliaries in building complex, stereochemically rich structures from simple precursors. sigmaaldrich.comfigshare.com
The N-aryl oxazolidinone core is a prominent feature in several clinically significant drugs, making its synthesis a topic of considerable interest. researchgate.net A notable example is Linezolid, the first oxazolidinone antibiotic approved for clinical use, which acts by inhibiting protein synthesis in multidrug-resistant Gram-positive bacteria. arkat-usa.orgnih.gov Synthetic strategies have been developed for Linezolid and its analogues, as well as other N-aryl oxazolidinone-based drugs like the antidepressant Toloxatone and the early antibacterial agent DuP 721. researchgate.netarkat-usa.org Efficient synthetic routes often involve the reaction of N-aryl carbamates with enantiopure epichlorohydrin, a readily available chiral building block, to construct the core heterocyclic ring with high stereospecificity. arkat-usa.org
| Therapeutic Compound | Synthetic Precursor | Key Reagent | Reference |
| Toloxatone | N-aryl carbamate (B1207046) | (R) or (S) epichlorohydrin | arkat-usa.org |
| DuP 721 | N-aryl carbamate | (R) or (S) epichlorohydrin | arkat-usa.org |
| Linezolid Analogue | N-aryl carbamate | (R) or (S) epichlorohydrin | arkat-usa.org |
Development of Novel Stereoselective Reaction Methodologies and Substrate Scopes
The N-acyl oxazolidinone scaffold, particularly as embodied by 3-[(E)-2-Butenoyl]-1,3-oxazolidin-2-one, is a cornerstone in the development of new stereoselective reactions. Its rigid structure and the steric influence of its substituents provide a predictable platform for controlling stereochemistry. wikipedia.org Research has extensively explored their use in asymmetric transformations including aldol reactions, alkylations, and Michael additions. wikipedia.orgresearchgate.netfigshare.com
A significant area of development has been in expanding the types of aldol reactions. While Evans' auxiliaries are famous for producing syn-aldol products, methodologies have been developed to access other diastereomers, such as anti-aldol products, by changing the Lewis acid or reaction conditions. scielo.org.mxcolab.ws Furthermore, the substrate scope has been broadened beyond simple N-propionyl or N-acetyl derivatives to include more complex N-enoyl systems like N-crotonyl (as in this compound), which can participate in conjugate addition reactions with high diastereoselectivity. figshare.comscielo.org.mx The development of sulfur-containing analogues, such as oxazolidinethiones and thiazolidinethiones, has also provided alternative reactivity and selectivity profiles, particularly for acetate (B1210297) aldol reactions. scielo.org.mx
Integration with Flow Chemistry, High-Throughput Screening, and Automated Synthesis Platforms
The robustness and reliability of reactions involving N-acyl oxazolidinones make them well-suited for integration into modern synthesis technologies. researchgate.net Flow chemistry, which involves performing reactions in a continuously flowing stream, offers advantages in safety, efficiency, and scalability over traditional batch processing. mdpi.com The synthesis of active pharmaceutical ingredients (APIs) and their intermediates is increasingly employing flow methodologies. mdpi.comnih.gov The precise control over reaction time, temperature, and mixing in flow reactors is particularly beneficial for highly exothermic or fast reactions, which can be characteristic of the enolate chemistry involving oxazolidinones. semanticscholar.org While specific flow syntheses starting directly from this compound are not yet widely reported, the successful flow synthesis of various heterocyclic APIs provides a strong proof-of-concept for its future application. uc.pt
Similarly, high-throughput screening (HTS) campaigns rely on the rapid synthesis of large libraries of diverse compounds. nih.govmdpi.com The modular nature of N-acyl oxazolidinone synthesis, where different acyl chains and auxiliaries can be combined, is amenable to the automated, parallel synthesis platforms used to generate these libraries. The resulting chiral building blocks can then be screened for biological activity, accelerating the discovery of new therapeutic leads. nih.gov
Exploration of Sustainable and Green Chemistry Approaches in Oxazolidinone-Mediated Reactions
A significant area of development in the green synthesis of oxazolidinones is the replacement of traditional volatile organic compounds (VOCs) with more sustainable alternatives. Deep eutectic solvents (DESs), for instance, are gaining traction as environmentally friendly reaction media. researchgate.net These solvents, typically formed from a mixture of a hydrogen bond donor and a hydrogen bond acceptor, offer advantages such as low toxicity, biodegradability, and recyclability. researchgate.netyoutube.com One study reported the synthesis of oxazolidinones from epoxides and isocyanates using a quaternary diammonium salt and urea-based DES, which acted as both the solvent and the catalyst. This approach achieved an impressive atom economy of 100% and a low E-factor of 0.11, signifying a significant reduction in waste generation compared to traditional methods. rsc.org
The toxicity of DESs is a subject of ongoing research, with studies showing that their effects can vary depending on the specific components of the mixture and the biological system being tested. mdpi.comresearchgate.netnih.govresearchgate.net While many DESs are considered to have low toxicity, some, particularly those containing organic acids, can exhibit higher toxicity. researchgate.net
Comparison of Green Solvents vs. Traditional Solvents in Oxazolidinone Synthesis
| Solvent System | Type | Boiling Point (°C) | Viscosity (cP) | Density (g/cm³) | E-factor | Atom Economy (%) | Toxicity/Safety Profile |
| Deep Eutectic Solvents (DES) | |||||||
| Choline chloride:Urea (1:2) | Green | >100 (Decomposes) | High | ~1.2 | 0.11 rsc.org | 100 rsc.org | Generally low, but component-dependent mdpi.comresearchgate.netresearchgate.net |
| Choline chloride:Glycerol (1:2) | Green | >100 (Decomposes) | High | ~1.2 | Not reported | Not reported | Generally low toxicity mdpi.com |
| Traditional Solvents | |||||||
| Dichloromethane (DCM) | Traditional | 39.6 | 0.413 (at 25°C) | 1.33 | High | Lower | Toxic, suspected carcinogen |
| Toluene | Traditional | 110.6 | 0.59 (at 20°C) | 0.87 | High | Lower | Toxic, flammable |
| 2-Methyltetrahydrofuran (2-MeTHF) | Greener Alternative | 78-80 | 0.61 (at 20°C) | 0.86 | Lower than DCM/Toluene | Higher | Less toxic than DCM/Toluene |
Another key strategy in greening oxazolidinone synthesis is the development of efficient and recyclable catalysts. The use of heterogeneous catalysts simplifies product purification and allows for the reuse of the catalyst, reducing waste and cost. For example, a KCC-1 nanoparticle-supported Salen/Ru(II) catalyst has been shown to be effective in the synthesis of 2-oxazolidinones from CO2 and propargylic amines. This catalyst could be easily recovered and reused multiple times without a significant loss of activity. researchgate.net Similarly, ruthenium(II)-NHC catalysts have been employed for the asymmetric hydrogenation of 2-oxazolones to produce optically active 2-oxazolidinones with high yields and enantioselectivities. These reactions can be performed in greener solvents like cyclohexane. nih.gov
The efficiency of a catalyst is often measured by its turnover number (TON), which indicates the number of substrate molecules converted per molecule of catalyst before it becomes deactivated, and its turnover frequency (TOF), which is the turnover per unit of time. wikipedia.orgnih.gov While specific TON and TOF values for all recyclable catalysts in oxazolidinone synthesis are not always reported, the focus is on maximizing these numbers to enhance the catalyst's lifetime and efficiency. youtube.com
Recyclable Catalysts in Oxazolidinone-Mediated Reactions
| Catalyst System | Reaction Type | Turnover Number (TON) | Turnover Frequency (TOF) | Yield (%) | Reusability (Cycles) |
| KCC-1/Salen/Ru(II) NPs | Cycloaddition of propargylic amines and CO2 | Not explicitly reported | Not explicitly reported | 92-98 | Multiple cycles with minimal loss of activity researchgate.net |
| Ruthenium(II)-NHC | Asymmetric hydrogenation of 2-oxazolones | Not explicitly reported | Not explicitly reported | up to 99 | Not explicitly reported |
| Hybrid-ruthenium catalyst | meta-C-H alkylation | Not explicitly reported | Not explicitly reported | up to 70 | Excellent reusability goettingen-research-online.de |
Biocatalysis has also emerged as a powerful tool for the sustainable synthesis of chiral oxazolidinones. Enzymes, operating under mild conditions in aqueous media, offer high stereoselectivity and reduce the need for protecting groups and harsh reagents. Lipases, for example, have been successfully used for the kinetic resolution of racemic alcohols, which are precursors to chiral oxazolidinones, achieving high enantiomeric excess. nih.govjocpr.com Halohydrin dehalogenases are another class of enzymes that have been engineered for the synthesis of chiral spiro-oxazolidinones, demonstrating high yields and enantioselectivity. mdpi.com
The kinetic resolution of racemic mixtures using enzymes is a common strategy, where one enantiomer is selectively transformed, allowing for the separation of the two. While the maximum theoretical yield for the desired enantiomer in a kinetic resolution is 50%, this method can provide access to highly enantiopure compounds. jocpr.com
Biocatalysis in Oxazolidinone-Mediated Reactions
| Enzyme | Reaction Type | Substrate | Product | Stereoselectivity (ee%) | Yield (%) |
| Halohydrin dehalogenase | Ring expansion of spiro-epoxides | Spiro-epoxides | Chiral spiro-oxazolidinones | 90-98 mdpi.com | 24-47 mdpi.com |
| Lipase PS (from Pseudomonas cepacia) | Kinetic resolution of esters | Racemic ester precursor | Chiral alcohol precursor for Ivabradine | 96:4 e.r. mdpi.com | Good conversion mdpi.com |
| Wheat Germ Lipase | Kinetic resolution of secondary alcohols | 1-Phenylethanol | (R)-1-Phenylethyl acetate | >200 (E-value) | 32 nih.gov |
| Lipase from Candida antarctica (CALB) | Dynamic kinetic resolution of alcohols | Racemic alcohols | (R)-esters | 99 core.ac.uk | 91 core.ac.uk |
The continued exploration and development of these green chemistry approaches are crucial for the future of oxazolidinone synthesis, paving the way for more sustainable and efficient manufacturing processes in the chemical industry.
Q & A
Q. What are the common synthetic routes for 3-[(E)-2-Butenoyl]-1,3-oxazolidin-2-one, and how do reaction conditions influence stereochemical outcomes?
The synthesis of 1,3-oxazolidin-2-one derivatives typically involves cyclization of β-amino alcohols with phosgene equivalents or carbamate-forming reagents. For 3-[(E)-2-Butenoyl] derivatives, acylation of the oxazolidinone core with (E)-2-butenoyl chloride under anhydrous conditions (e.g., THF, −78°C) is critical to retain stereochemical integrity. Evans’ chiral auxiliary methodology (using enantiopure oxazolidinones) ensures precise stereocontrol during acyl transfer reactions . Key parameters include temperature, base selection (e.g., LiHMDS), and protecting group strategies to prevent epimerization.
Q. How is the molecular structure of this compound validated experimentally?
X-ray crystallography is the gold standard for structural elucidation. For example, monoclinic crystals (space group P2₁/c) of a related oxazolidinone derivative showed bond lengths of 1.504 Å for C9–C10 and angles of 117.2° for C8–O1–C9, confirming the (E)-configuration of the butenoyl group . Diffraction data collected on a Bruker APEX DUO diffractometer (MoKα radiation, λ = 0.71073 Å) with refinement (R₁ = 0.046) ensures high accuracy . Complementary techniques like NMR (e.g., JH-H coupling constants) and IR (C=O stretching at ~1750 cm⁻¹) further corroborate structural assignments .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the antibacterial activity of this compound derivatives?
SAR studies focus on modifying the oxazolidinone core and substituents. For example:
Q. How can researchers resolve contradictions in reported yields for derivatization methods of oxazolidinone metabolites?
Discrepancies in derivatization efficiency (e.g., using 2-nitrobenzaldehyde vs. 2,4-dinitrophenylhydrazine) often stem from reaction kinetics or pH sensitivity. For instance, derivatizing 3-[(E)-2-Butenoyl] metabolites with 2-nitrobenzaldehyde (2-NBA) at pH 6.5–7.0 maximizes NP-AOZ formation, while acidic conditions favor side products like NP-AMOZ . High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (LC-MS/MS) quantifies intermediates, enabling optimization of reaction time (≥12 hr) and temperature (40°C) .
Q. What role does this compound play in asymmetric synthesis as a chiral auxiliary?
The oxazolidinone scaffold acts as a chiral director in aldol and alkylation reactions. Lithiation of 3-methylthiomethyl derivatives (e.g., LiTMP, −78°C) generates enolates that react with aldehydes to yield 1,2-diols with >90% ee . The bulky 4-isopropyl and diphenyl groups at C4/C5 enforce facial selectivity, while the (E)-butenoyl group stabilizes transition states via π-π interactions. Post-reaction, the auxiliary is recovered via acidolysis (HCl/MeOH) without racemization .
Q. What mechanistic insights explain the catalytic reduction of nitroaryl-oxazolidinones to aminophenyl derivatives?
Au nanoclusters (Au-NCs) immobilized on single-chain nanoparticles (SCNPs) catalyze the reduction of 3-(4-nitrophenyl) derivatives to 3-(4-aminophenyl) analogs via a two-step mechanism:
- Fast step : Adsorption of NaBH₄ onto Au-NCs generates active hydrides.
- Slow step : Hydride transfer to the nitro group forms a diazene intermediate, followed by disproportionation to the amine . Kinetic studies (UV-Vis at λ = 400 nm) reveal a pseudo-first-order rate constant (k = 0.12 min⁻¹) and activation energy (Ea = 45 kJ/mol) .
Methodological Guidance
Q. What analytical methods are recommended for quantifying this compound in complex matrices?
Derivatization with 2-nitrobenzaldehyde (2-NBA) followed by LC-MS/MS is optimal. Sample preparation involves solid-phase extraction (C18 cartridges, pH 7.0) to isolate the oxazolidinone core. Quantification using a deuterated internal standard (e.g., D₄-3-[(E)-2-Butenoyl] derivative) minimizes matrix effects, achieving a LOQ of 0.1 ng/mL . For chiral analysis, HPLC with a Chiralpak AD-H column (hexane:isopropanol = 90:10) resolves enantiomers with Rs > 2.0 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
